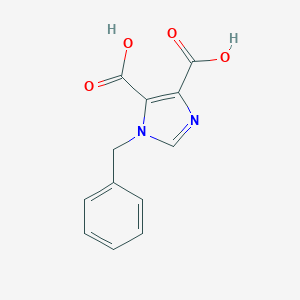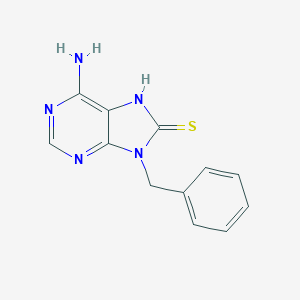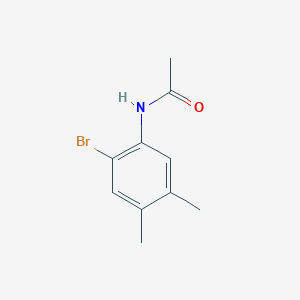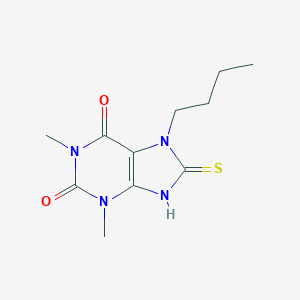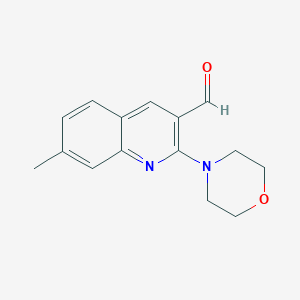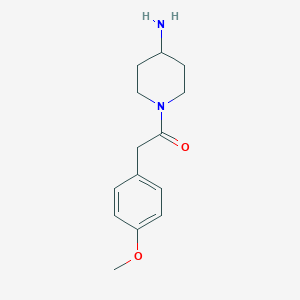
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one, also known as MDMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a designer drug that mimics the effects of marijuana and is often used for recreational purposes. However, this compound also has potential applications in scientific research, particularly in the field of neuroscience.
作用机制
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily found in the central nervous system and immune system, respectively. When these receptors are activated by 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one, they trigger a cascade of intracellular signaling pathways that ultimately result in the psychoactive effects of this compound.
生化和生理效应
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one has been shown to have a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been associated with adverse effects such as tachycardia, hypertension, and respiratory depression. However, these effects are primarily observed in recreational users who consume high doses of this compound. In scientific research, 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one is used in much lower doses and under controlled conditions, which minimizes the risk of adverse effects.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system with a high degree of specificity and precision. However, one of the limitations of using 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one is its relatively short half-life, which can make it difficult to study the long-term effects of this compound.
未来方向
There are several future directions for research on 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one and its potential applications in neuroscience. One area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. By studying the effects of 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one on these diseases, researchers may be able to develop new therapies that target the endocannabinoid system. Another area of interest is the potential use of 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one in pain management, as the endocannabinoid system has been shown to play a role in pain perception. Overall, 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one has the potential to be a valuable tool for scientific research and may lead to new insights into the workings of the endocannabinoid system and its role in various physiological processes.
合成方法
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one is synthesized through the reaction of 4-methoxyphenylacetonitrile with 4-aminopiperidine in the presence of a catalytic amount of palladium on carbon. The resulting product is then treated with ethanone to yield 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one.
科学研究应用
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. By studying the effects of 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one on these receptors, researchers can gain a better understanding of how the endocannabinoid system works and how it can be targeted for therapeutic purposes.
属性
CAS 编号 |
111782-99-1 |
|---|---|
产品名称 |
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one |
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
1-(4-aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-4-2-11(3-5-13)10-14(17)16-8-6-12(15)7-9-16/h2-5,12H,6-10,15H2,1H3 |
InChI 键 |
YRKUWQIXWZZBOS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



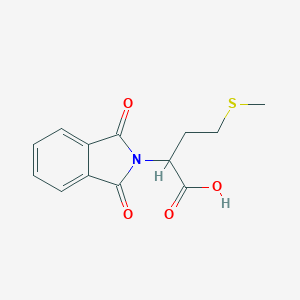
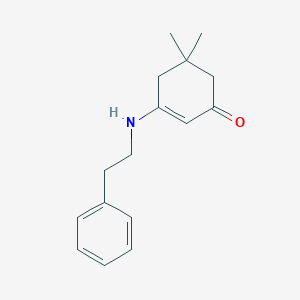
![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)
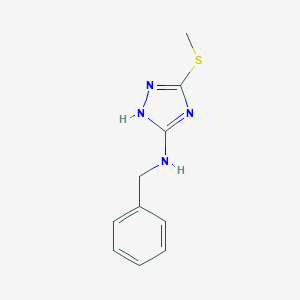
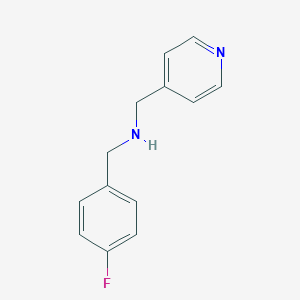
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
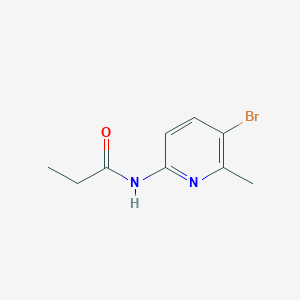
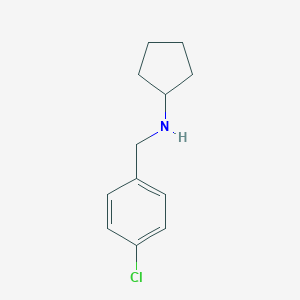
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
